3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- is a heterocyclic compound with a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenylhydrazine with a suitable diketone or aldehyde. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to yield the desired pyridazinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of various substituted pyridazinone derivatives depending on the substituent introduced.
Scientific Research Applications
3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-(2-morpholinoethyl)-6-phenylpyridazine
- 4,5-Dimethyl-2-(2-piperidinoethyl)-6-phenylpyridazinone
- 4,5-Dimethyl-2-(2-pyrrolidinoethyl)-6-phenylpyridazinone
Uniqueness
3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
32165-32-5 |
---|---|
Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H23N3O2/c1-14-15(2)18(22)21(9-8-20-10-12-23-13-11-20)19-17(14)16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3 |
InChI Key |
KBDVESKWMHEDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C2=CC=CC=C2)CCN3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.